1-Amino-4-(2-hydroxyethyl)piperazine
Overview
Description
1-Amino-4-(2-hydroxyethyl)piperazine is a chemical compound with the molecular formula C6H15N3O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a class to which this compound belongs, often interact with gaba receptors .
Mode of Action
1-Amino-4-(2-hydroxyethyl)piperazine, like other piperazine derivatives, is thought to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound undergoes schiff’s reaction with phosphorus-containing dendrimers to yield dendrimers possessing up to 48 alcohol chain ends .
Pharmacokinetics
Its ability to undergo nucleophilic substitution reactions suggests that it may participate in the formation of complex molecular structures .
Result of Action
It is known that the compound can participate in the formation of complex molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is water-soluble, and may spread in water systems . Furthermore, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-(4-Aminopiperazin-1-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo Schiff’s reaction with phosphorus-containing dendrimers, resulting in dendrimers with multiple alcohol chain ends. This interaction highlights its potential in modifying biomolecular structures and functions. Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can be analyzed using reverse phase high-performance liquid chromatography (HPLC) methods, indicating its stability and compatibility with analytical techniques .
Cellular Effects
The effects of 2-(4-Aminopiperazin-1-yl)ethanol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in metabolic flux and metabolite levels, thereby impacting cellular homeostasis . Furthermore, 2-(4-Aminopiperazin-1-yl)ethanol has been shown to affect the stability and function of certain proteins, which in turn can modulate cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-(4-Aminopiperazin-1-yl)ethanol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its application. For instance, its binding to specific enzymes can inhibit their activity, leading to downstream effects on metabolic pathways . Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminopiperazin-1-yl)ethanol can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Aminopiperazin-1-yl)ethanol remains stable under specific conditions, allowing for prolonged experimental use . Its degradation products may also have distinct biochemical properties that need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-(4-Aminopiperazin-1-yl)ethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, threshold effects have been observed where a certain dosage is required to achieve a significant biochemical response . Conversely, excessive dosages can result in toxicity, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-(4-Aminopiperazin-1-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play crucial roles in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites, thereby affecting overall cellular metabolism. Additionally, 2-(4-Aminopiperazin-1-yl)ethanol can be metabolized to produce specific byproducts that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of 2-(4-Aminopiperazin-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 2-(4-Aminopiperazin-1-yl)ethanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can affect metabolic processes . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(2-hydroxyethyl)piperazine typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Ethylene Oxide} \rightarrow 2-(4-\text{Aminopiperazin-1-yl})ethanol ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(2-hydroxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Amino-4-(2-hydroxyethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: A similar compound with an additional aminoethyl group.
2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanol: A derivative with an additional hydroxyethyl group.
Uniqueness
1-Amino-4-(2-hydroxyethyl)piperazine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-(4-aminopiperazin-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-9-3-1-8(2-4-9)5-6-10/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOHWSFGKCJOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192814 | |
Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-70-4 | |
Record name | 1-Amino-4-(2-hydroxyethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3973-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-piperazineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazineethanol, 4-amino- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Aminopiperazin-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminopiperazin-1-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-1-piperazineethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F9Y9H2BMJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 1-amino-4-(2-hydroxyethyl)piperazine into the phosphorus-containing dendrimer structure?
A: The research highlights the versatility of these dendrimers for surface modifications. The reaction between the aldehyde-terminated dendrimers (1-[G'(1)]-1-[G'(4)]) and this compound leverages the compound's amine functionality. This Schiff base reaction results in dendrimers (5-[G(1)]-5-[G(4)]) adorned with multiple hydroxyl groups at their periphery []. This transformation is significant because it introduces hydrophilic character and potential reactivity sites for further functionalization, broadening the potential applications of these dendrimers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.